molecular formula C19H14BrNO3 B415256 8-allyl-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 324065-16-9

8-allyl-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B415256
CAS RN: 324065-16-9
M. Wt: 384.2g/mol
InChI Key: DJCQKDBUAICQRS-UHFFFAOYSA-N
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Description

8-allyl-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as ABPC, is a synthetic compound that belongs to the class of chromene derivatives. ABPC has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Structural Insights

The compound 8-allyl-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide, like its related compounds, exhibits an essentially planar structure and an anti conformation with respect to the C—N rotamer of the amide and with cis geometries regarding the positions of the C3arom—C2arom bond of the chromone ring and the carbonyl group of the amide. These structural features are crucial for the specific chemical and biological activities of these compounds (Gomes et al., 2015).

Synthesis and Optimization

A rapid synthetic method for the related compound 4-Oxo-4H-chromene-3-carboxylic acid, an important intermediate for many biologically active compounds including this compound, has been established. This method's optimization provides insights into the efficient production of such compounds, potentially enhancing their availability for further research and application (Zhu et al., 2014).

Molecular Conformation and Docking Mechanism

The molecular and supramolecular structures of a series of N-phenyl-4-oxo-4H-2-chromone carboxamides, a category to which this compound belongs, were determined to understand their docking mechanisms better. This research provides insights into how the compound and its relatives interact at the molecular level, which is crucial for their application in fields like drug design (Gomes et al., 2013).

Biological Activities and Pharmacological Potential

Compounds related to this compound have demonstrated potential in various biological activities. For instance, certain chromene derivatives have been synthesized and evaluated for their antibacterial activity, showcasing the potential of such compounds in therapeutic applications (Ramaganesh et al., 2010).

Chemosensory Applications

Furthermore, derivatives of the chromen-4-one-2-carboxamide family have been identified as potent and selective agonists at the G protein-coupled orphan receptor GPR35, indicating their potential application in chemosensory and receptor-targeted therapeutic areas (Funke et al., 2013).

properties

IUPAC Name

N-(4-bromophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO3/c1-2-4-12-5-3-6-13-11-16(19(23)24-17(12)13)18(22)21-15-9-7-14(20)8-10-15/h2-3,5-11H,1,4H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCQKDBUAICQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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